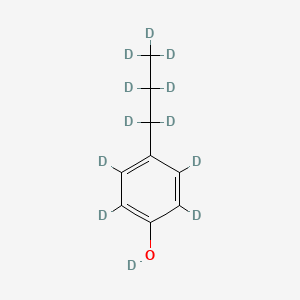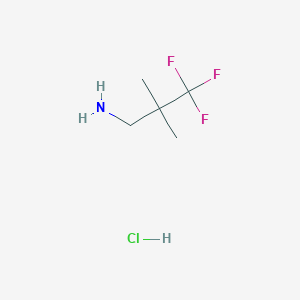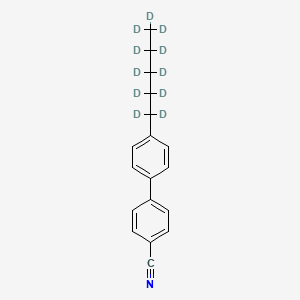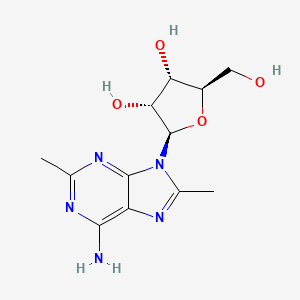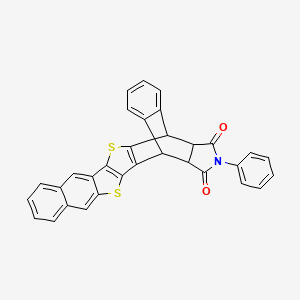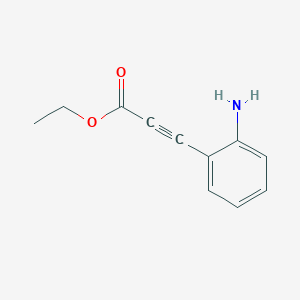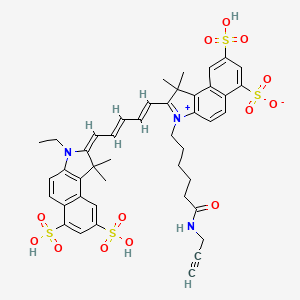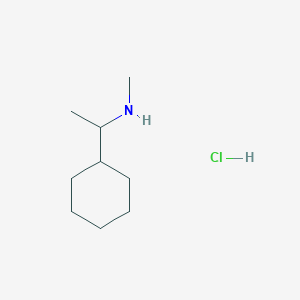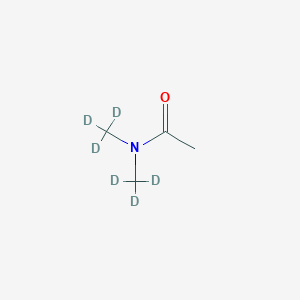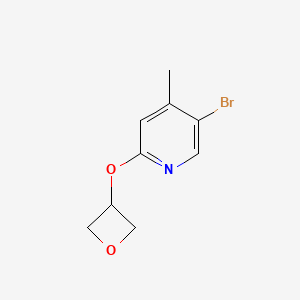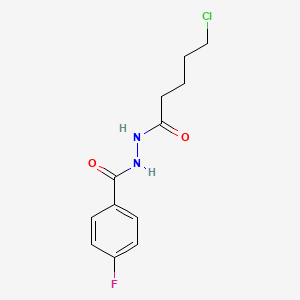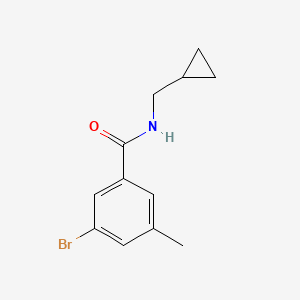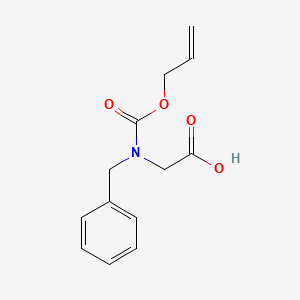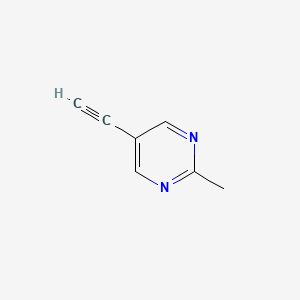
5-Ethynyl-2-methylpyrimidine
Vue d'ensemble
Description
5-Ethynyl-2-methylpyrimidine is a compound with the molecular formula C7H6N2. It has a molecular weight of 118.14 . It is a solid substance that is stored in dry conditions at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Ethynyl-2-methylpyrimidine is1S/C7H6N2/c1-3-7-4-8-6(2)9-5-7/h1,4-5H,2H3 . This code provides a specific standard for molecular structure representation. Physical And Chemical Properties Analysis
5-Ethynyl-2-methylpyrimidine is a solid substance that is stored in dry conditions at temperatures between 2-8°C .Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
- Summary : Pyrimidines, including 5-Ethynyl-2-methylpyrimidine, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods : The synthesis of pyrimidines involves numerous methods, and their anti-inflammatory effects are usually tested in vitro or in vivo using standard pharmacological procedures .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Tracking DNA Synthesis
- Summary : Thymidine analogues like 5-Ethynyl-2’-deoxyuridine (EdU) are used for tracking DNA synthesis. They can effectively tag dividing cells, allowing their characterization .
- Methods : EdU is incorporated into the DNA during the S-phase of the cell cycle. The alkyne group in EdU is then detected using a fluorescent azide probe and copper catalysis using ‘Huisgen’s reaction’ (1,3-dipolar cycloaddition or ‘click chemistry’) .
- Results : This method allows the tagging and imaging of DNA within cells while preserving the structural and molecular integrity of the cells .
Safety And Hazards
The safety information for 5-Ethynyl-2-methylpyrimidine indicates that it has a GHS07 pictogram with a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for 5-Ethynyl-2-methylpyrimidine are not available, research into pyrimidine derivatives is ongoing. For instance, new 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against organisms causing sleeping sickness and malaria . This suggests potential future directions for the development of new pyrimidines as anti-inflammatory agents .
Propriétés
IUPAC Name |
5-ethynyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-4-8-6(2)9-5-7/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWRETGSZBTVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methylpyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

